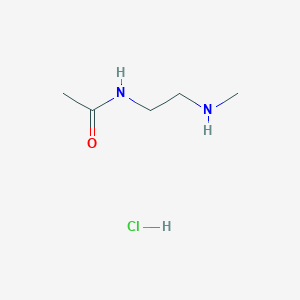

N-(2-(Methylamino)ethyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-[2-(methylamino)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYTXPBZDRHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Protection

- Raw Materials: Glycine methyl ester hydrochloride and tert-butyl dicarbonate (Boc anhydride).

- Solvent: Ethers such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), 1,4-dioxane, or methylene dichloride.

- Base: Sodium carbonate or sodium bicarbonate aqueous solution.

- Conditions: Temperature between 0–30 °C, typically around 15–20 °C.

- Molar Ratios: Glycine methyl ester hydrochloride to Boc anhydride is approximately 1:1 to 1:1.5; glycine methyl ester hydrochloride to base is 1:1 to 1:3.

- Outcome: Formation of Boc-glycine methyl ester with yields around 96% and purity near 99%.

Aminolysis

- Reactants: Boc-glycine methyl ester and N,N-dimethylaniline.

- Solvent: Ether solvents such as THF or MTBE.

- Conditions: Reaction temperature of 30–60 °C, pressure between 0.1–1.0 MPa (often around 0.5–0.8 MPa).

- Molar Ratios: Boc-glycine methyl ester to N,N-dimethylaniline is 1:10 to 1:25, commonly 1:15 to 1:20.

- Outcome: Formation of N,N-dimethyl-Boc glycine amide intermediate with yields around 91% and purity near 99%.

Deprotection and Salification

- Reagents: Acidic treatment with hydrogen chloride gas or hydrochloric acid solutions (e.g., 25% HCl in methanol).

- Solvent: Ethers or esters such as isopropyl acetate, ethyl acetate, or 1,4-dioxane.

- Conditions: Temperature 30–60 °C, typically 40–45 °C.

- Molar Ratios: N,N-dimethyl-Boc glycine amide to acid is about 1:3 to 1:5.

- Outcome: Removal of Boc protecting group and formation of the hydrochloride salt of 2-amino-dimethyl acetamide with yields around 91% and purity exceeding 99%.

Summary of Reaction Conditions and Yields

| Step | Reactants / Reagents | Solvent(s) | Conditions (Temp, Pressure) | Molar Ratios | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Amino Protection | Glycine methyl ester hydrochloride, tert-butyl dicarbonate, base (Na2CO3) | THF, MTBE, methylene dichloride | 0–30 °C (typically 15–20 °C) | 1:1–1.5 (ester:Boc), 1:1–3 (ester:base) | ~96 | ~99 |

| Aminolysis | Boc-glycine methyl ester, N,N-dimethylaniline | THF, MTBE | 30–60 °C, 0.1–1.0 MPa (0.5–0.8 MPa typical) | 1:10–25 (ester:dimethylaniline) | ~91 | ~99 |

| Deprotection & Salification | N,N-dimethyl-Boc glycine amide, HCl (gas or solution) | Isopropyl acetate, ethyl acetate | 30–60 °C (typically 40–45 °C) | 1:3–5 (amide:acid) | ~91 | >99 |

Research Findings and Advantages

- High Purity and Yield: The advanced method achieves product purities above 99% and overall yields between 78–84%, suitable for pharmaceutical and chemical applications.

- Mild Reaction Conditions: The use of moderate temperatures and pressures reduces energy consumption and equipment stress.

- Environmental and Economic Benefits: The process avoids generation of waste gases, waste water, and industrial residues, significantly lowering production costs and environmental impact.

- Scalability: The method is optimized for large-scale industrial production with simple operational steps and direct isolation of intermediates with purities over 98%.

- Versatility: The choice of solvents and acids allows flexibility in process design according to available resources and regulatory requirements.

Representative Experimental Data (From Industrial Scale)

| Step | Material Amount (kg) | Solvent Volume (L) | Reaction Time (h) | Yield (%) | Product Purity (GC %) |

|---|---|---|---|---|---|

| Amino Protection | Glycine methyl ester hydrochloride 10 | Methylene dichloride 50 | 2 | 96.2 | 98.8 |

| Aminolysis | Boc-glycine methyl ester 8 | MTBE 40 | 24 | 91.2 | 98.6 |

| Deprotection & Salification | N,N-dimethyl-Boc glycine amide 16 | Isopropyl acetate 80 | 1 | 91.2 | 99.2 |

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-[2-(Methylamino)ethyl]acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of N-(2-(methylamino)ethyl)acetamide hydrochloride, emphasizing substituent variations and their impact on physicochemical properties:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., fluorophenyl in , dimethylphenyl in ) increase molecular weight and hydrophobicity compared to aliphatic substituents (e.g., isopropyl in ).

Pharmacological Activity and Receptor Interactions

- Melatonergic Ligands: Compounds such as N-{2-[(3-Hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (15) (MW: 329.4 g/mol) exhibit nanomolar affinity for MT1/MT2 receptors, with molecular modeling showing key interactions involving methoxy and hydroxyl groups .

- Antazoline Derivatives: N-(2-aminoethyl)-2-(benzylphenylamino)acetamide (MW: 269.53 g/mol) is an impurity in antazoline hydrochloride, highlighting structural similarities but differing in biological targets (e.g., histamine receptors) .

Physicochemical Properties and Solubility

- Hydrochloride Salts: All compared compounds are hydrochloride salts, improving water solubility. For example, N-Isopropyl-2-(methylamino)acetamide HCl is stored at room temperature but labeled as irritant , whereas N-(3-Fluorophenyl)-2-(methylamino)acetamide HCl is marketed as an industrial-grade chemical with 99% purity .

- Thermal Stability: Limited data exist, but aliphatic derivatives (e.g., ) may exhibit lower thermal stability than aromatic analogs due to weaker intermolecular interactions.

Biological Activity

N-(2-(Methylamino)ethyl)acetamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies, supported by data tables and detailed findings from diverse sources.

- Chemical Formula : C6H12N2O•HCl

- Molecular Weight : 152.62 g/mol

- IUPAC Name : N-(2-(methylamino)ethyl)acetamide hydrochloride

The biological activity of N-(2-(Methylamino)ethyl)acetamide hydrochloride largely stems from its interactions with specific enzymes and receptors. The compound has been shown to modulate the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits in neurological disorders such as Alzheimer's disease .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has demonstrated moderate antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Additionally, antifungal activity has been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by its ability to inhibit AChE activity. This inhibition can lead to enhanced cholinergic transmission, which is beneficial in treating conditions like dementia . Research indicates that similar compounds have shown promise in improving cognitive function and memory retention.

Study on Antimicrobial Properties

A study published in a peer-reviewed journal examined the antimicrobial effects of N-(2-(Methylamino)ethyl)acetamide hydrochloride alongside other monomeric alkaloids. The results indicated that this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents .

Neuroprotective Effects

In another study focused on neuroprotection, N-(2-(Methylamino)ethyl)acetamide hydrochloride was tested for its effects on neuronal cell lines exposed to neurotoxic agents. The findings demonstrated that the compound could significantly reduce cell death and promote survival in these cells, indicating its potential role in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(Methylamino)ethyl)acetamide hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : React 2-(methylamino)ethylamine with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen to form the acetamide intermediate.

- Step 2 : Precipitate the hydrochloride salt by adding concentrated HCl in an ice bath.

- Purity Optimization : Use column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Key Considerations : Control reaction temperature (<0°C) to minimize side reactions like over-acetylation.

Q. Which analytical techniques are most effective for characterizing N-(2-(Methylamino)ethyl)acetamide hydrochloride?

- Techniques :

- NMR : Confirm structure via H (δ 2.1 ppm for acetamide CH, δ 3.3–3.6 ppm for methylamino-CH) and C NMR (δ 170 ppm for carbonyl).

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] at m/z 161.2 (free base) or 197.6 (HCl salt).

- HPLC : Retention time (~8.2 min) using a C18 column and UV detection at 210 nm .

Q. How does pH influence the stability of N-(2-(Methylamino)ethyl)acetamide hydrochloride in aqueous solutions?

- Stability Profile :

- Optimal pH : 4–6 (prevents hydrolysis of the acetamide group).

- Degradation Pathways : Above pH 7, the compound undergoes base-catalyzed hydrolysis to 2-(methylamino)ethylamine and acetic acid.

- Testing Method : Conduct accelerated stability studies (40°C/75% RH for 30 days) with periodic HPLC analysis. Store lyophilized at -20°C in amber vials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Root Causes :

- Purity Variability : Impurities (e.g., unreacted 2-(methylamino)ethylamine) can skew bioassay results.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer ionic strength.

- Solutions :

- Orthogonal Purity Analysis : Combine HPLC, NMR, and LC-MS to confirm >98% purity.

- Standardized Protocols : Use harmonized assay buffers (e.g., PBS pH 7.4) and include positive controls (e.g., lidocaine derivatives) .

Q. How can computational modeling predict the interaction of N-(2-(Methylamino)ethyl)acetamide hydrochloride with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to ion channels (e.g., Na1.7) or GPCRs. Key interactions: acetamide carbonyl with Lys residues, methylamino group with hydrophobic pockets.

- MD Simulations : GROMACS for 100 ns to assess stability of ligand-receptor complexes in lipid bilayers.

Q. What structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

- Modifications :

- Lipophilicity : Introduce fluorine at the acetamide methyl group (logP increase by ~0.5).

- Metabolic Stability : Replace methylamino with cyclopropylamino to reduce CYP450 oxidation.

- Evaluation :

- In Vitro ADME : Microsomal stability assays (human liver microsomes, t >60 min desired).

- In Vivo PK : Rat models for bioavailability (%F >30%) and half-life extension .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.